

# A Technical Guide to the Physical and Chemical Properties of Neohesperidin

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## Compound of Interest

Compound Name: Neohesperidin

Cat. No.: B1678168

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This guide provides an in-depth overview of the core physical and chemical properties of **neohesperidin**, a flavanone glycoside predominantly found in citrus fruits. As a precursor to the potent sweetener **Neohesperidin** Dihydrochalcone (NHDC) and a biologically active molecule in its own right, a thorough understanding of its characteristics is crucial for its application in research and development.

## Core Physical and Chemical Properties

**Neohesperidin** is a white to light-yellow crystalline powder.<sup>[1][2]</sup> Its fundamental properties are essential for handling, formulation, and experimental design. The key quantitative data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>28</sub> H <sub>34</sub> O <sub>15</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	610.56 g/mol	
Appearance	White to light-yellow crystalline powder	
Melting Point	239–243 °C	
Boiling Point	933.7 ± 65.0 °C (Predicted)	
Density	1.65 ± 0.1 g/cm <sup>3</sup> (Predicted)	
Purity	≥ 98% (by HPLC)	

## Solubility Profile

The solubility of **neohesperidin** is a critical parameter for its use in various applications, from biological assays to formulation development. As a glycoside, its solubility is influenced by the sugar moiety attached to the flavanone structure.

Solvent	Solubility	Source(s)
Methanol	Easily soluble	
Ethanol	Soluble	
DMSO	Soluble (~25 mg/mL for NHDC)	
Dimethylformamide (DMF)	Soluble (~50 mg/mL for NHDC)	
Water	Slightly soluble in cold water, freely soluble in hot water (data for NHDC)	
Ether	Almost insoluble	

Note: Much of the detailed solubility data, particularly in aqueous systems, has been generated for its more commercially prevalent derivative, **Neohesperidin** Dihydrochalcone (NHDC). However, the general trends are informative for **neohesperidin**.

## Chemical Structure and Stability

**Neohesperidin** is a flavanone glycoside, consisting of the aglycone hesperetin bonded to a neohesperidose disaccharide (rhamnose and glucose). This structure is the basis for its chemical properties and biological activities.

- **Stability:** While comprehensive stability data for **neohesperidin** is limited, studies on its derivative, NHDC, show it is stable under normal food processing and storage conditions. NHDC exhibits maximum stability in the pH range of 3-5 and is resistant to hydrolysis above pH 2 at room temperature. The degradation kinetics in solution have been observed to follow a pseudo-first-order reaction.
- **Reactivity:** The most significant chemical reaction of **neohesperidin** is its catalytic hydrogenation under alkaline conditions. This process breaks the heterocyclic ring and reduces a carbonyl group, converting the bitter **neohesperidin** into the intensely sweet **Neohesperidin** Dihydrochalcone (NHDC).

## Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of **neohesperidin**.

- **UV-Vis Spectroscopy:** In ethanol, **neohesperidin** exhibits two main absorption peaks. The UV absorption spectrum shows maximum peaks ( $\lambda_{\text{max}}$ ) at approximately 227 nm and 283 nm, which are characteristic of the flavanone structure.
- **FT-IR Spectroscopy:** The infrared spectrum of **neohesperidin** shows characteristic bands corresponding to its functional groups. Key absorptions include a strong band for the C=O stretching of the conjugated carbonyl group (around 1635-1650  $\text{cm}^{-1}$ ), bands for aromatic C=C stretching (1400-1600  $\text{cm}^{-1}$ ), and broad absorptions for O-H stretching from the numerous hydroxyl groups.

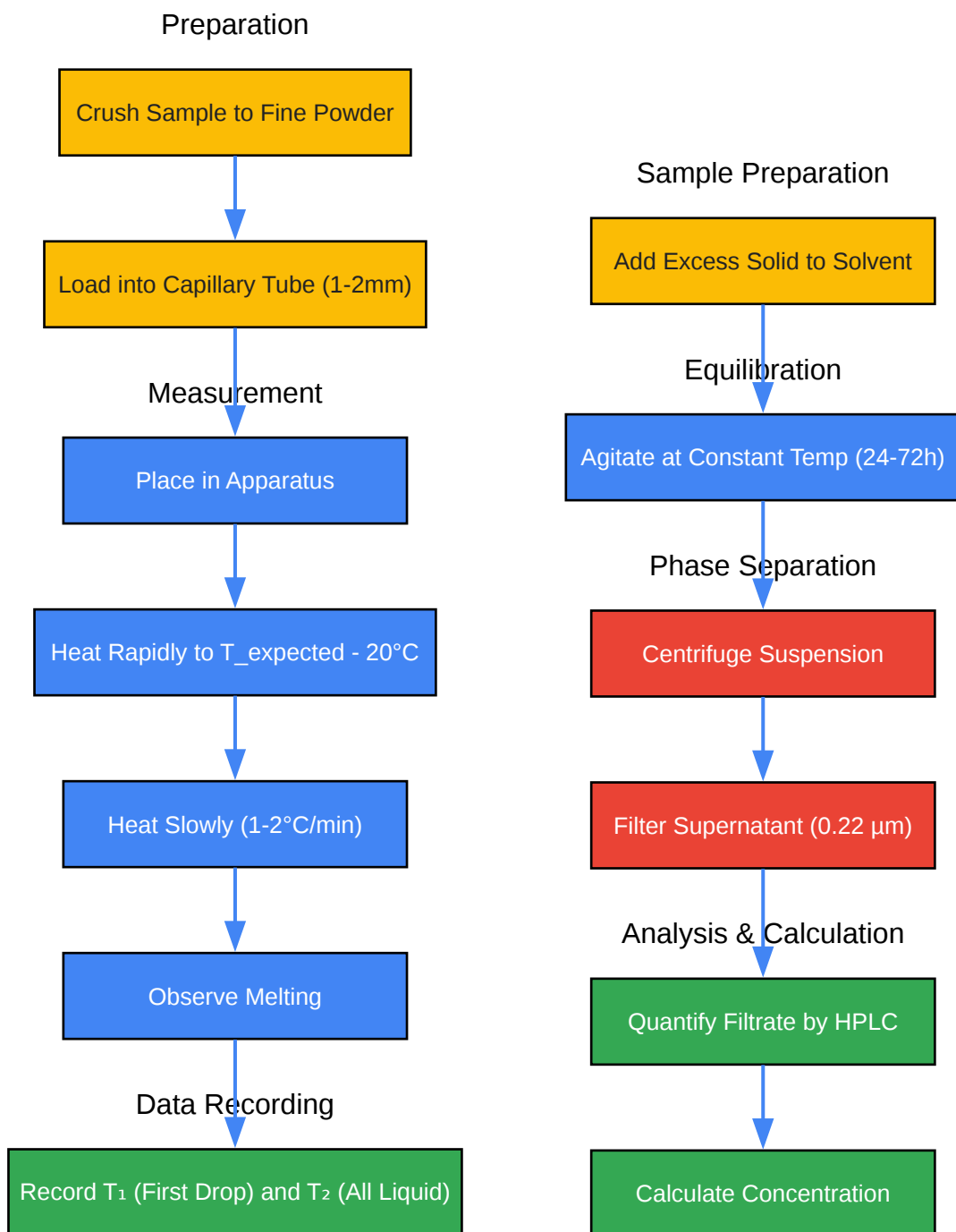
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for detailed structural elucidation. The spectra are complex due to the presence of both the flavanone skeleton and the two sugar moieties. The anomeric protons of the glucose and rhamnose units typically appear as distinct doublets in the  $^1\text{H}$  NMR spectrum, providing key information on the glycosidic linkage.

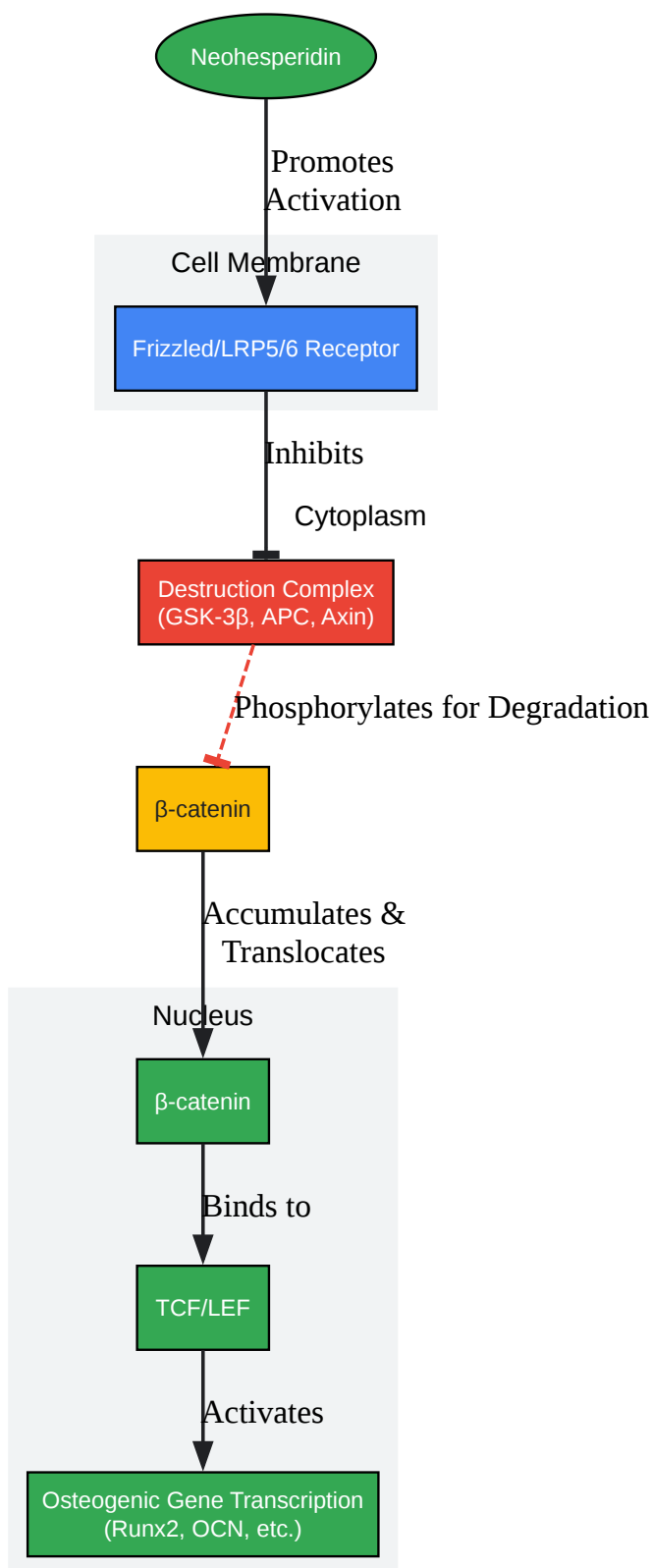
## Experimental Protocols

Detailed and reproducible methodologies are paramount for scientific research. Below are standard protocols for determining key physical properties of flavonoids like **neohesperidin**.

This method determines the temperature range over which the solid compound transitions to a liquid.

- Sample Preparation: A small amount of dry **neohesperidin** is finely crushed into a powder using a mortar and pestle.
- Capillary Loading: The open end of a glass capillary tube is tapped into the powder. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.
- Apparatus Setup: The loaded capillary is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) alongside a calibrated thermometer.
- Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (239 °C). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
- Observation and Recording: The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1$ – $T_2$ .





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